An In-depth Technical Guide to 5-Hydroxy-5-methylhydantoin: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 5-Hydroxy-5-methylhydantoin: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-5-methylhydantoin is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry, toxicology, and drug development. It is recognized as a key intermediate in the formation of advanced glycation endproducts (AGEs), which are implicated in the pathophysiology of aging and various metabolic diseases. Furthermore, it plays a crucial role as a DNA lesion that can act as a molecular trap for DNA glycosylases, enzymes pivotal to the Base Excision Repair (BER) pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of 5-Hydroxy-5-methylhydantoin, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
5-Hydroxy-5-methylhydantoin, also known as 5-hydroxy-5-methylimidazolidine-2,4-dione, is a derivative of hydantoin. The core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. A methyl group and a hydroxyl group are attached to the carbon at position 5.
Systematic IUPAC Name: 5-hydroxy-5-methylimidazolidine-2,4-dione[1]
Synonyms: 5-Hydroxy-5-methyl-2,4-imidazolidinedione, 5-Methyl-5-hydroxyhydantoin[2]
Chemical Formula: C₄H₆N₂O₃[2]
Molecular Weight: 130.10 g/mol [1][2]
CAS Number: 10045-58-6[2]
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 5-Hydroxy-5-methylhydantoin
| Property | Value | Source |
| Melting Point | 166 °C | Benchchem |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | |
| XLogP3-AA (Computed) | -1.4 | [1] |
Table 2: Spectroscopic Data for 5-Hydroxy-5-methylhydantoin (and related hydantoins)
| Spectroscopy | Data | Source |
| ¹H NMR | Representative chemical shifts for hydantoin derivatives (in DMSO-d₆): N-H (~7.9 - 10.1 ppm), C(CH₃) (~1.5 - 2.1 ppm). Specific data for 5-Hydroxy-5-methylhydantoin is available on PubChem. | Benchchem,[1] |
| ¹³C NMR | Representative chemical shifts for hydantoin derivatives: C=O (C2) (~155 ppm), C=O (C4) (~171 ppm), C(CH₃) (~20 ppm). Specific data for 5-Hydroxy-5-methylhydantoin is available on PubChem. | Benchchem,[3][4][5] |
| Infrared (IR) | Vapor phase IR spectra are available on PubChem. Characteristic peaks for hydantoins include N-H stretching, C=O stretching, and C-N stretching. | [1] |
| Mass Spectrometry (MS) | GC-MS data is available on PubChem. | [1] |
Synthesis of 5-Hydroxy-5-methylhydantoin
Two primary synthetic routes for 5-Hydroxy-5-methylhydantoin have been described in the literature.
Condensation of Pyruvic Acid and Urea
A common method for the synthesis of 5-Hydroxy-5-methylhydantoin involves the condensation reaction between pyruvic acid and urea.
Reaction Scheme:
Experimental Protocol: A detailed, step-by-step experimental protocol is not fully elucidated in the readily available literature. However, the following reaction conditions have been reported:
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A solution of 0.3 M urea and 1 M pyruvic acid is incubated for 16 hours at 56°C. This process yields several condensation products, including 5-Hydroxy-5-methylhydantoin. Further purification would be required to isolate the desired product.
Ozone-Mediated Oxidation of Thymidine
5-Hydroxy-5-methylhydantoin can also be formed as a product of the ozone-mediated oxidation of thymidine. This reaction is particularly relevant in the context of DNA damage studies.
Experimental Protocol: A detailed experimental protocol for the specific synthesis of 5-Hydroxy-5-methylhydantoin via this method for preparative purposes is not widely available. This pathway is more commonly studied in the context of identifying DNA damage products.
Biological Significance and Signaling Pathways
5-Hydroxy-5-methylhydantoin has significant implications in two major biological contexts: as a DNA lesion in the Base Excision Repair pathway and as an intermediate in the Advanced Glycation Endproduct pathway.
Role in Base Excision Repair (BER) Pathway
5-Hydroxy-5-methylhydantoin is a form of oxidative DNA damage. It has been shown to act as a molecular trap for DNA glycosylases, the enzymes that initiate the BER pathway by recognizing and excising damaged bases.[6][7] This trapping mechanism can inhibit DNA repair and has implications for drug development, particularly in the context of cancer therapy where inhibiting DNA repair can enhance the efficacy of cytotoxic agents.
The mechanism involves the nucleophilic attack of a catalytic residue of the DNA glycosylase (e.g., N-terminal proline of Fpg) on the C5-carbon of the 5-Hydroxy-5-methylhydantoin lesion within the DNA strand.[7] This leads to the formation of a stable, covalent DNA-protein crosslink, effectively sequestering the enzyme and halting the repair process.
Role in Advanced Glycation Endproduct (AGE) Pathway
5-Hydroxy-5-methylhydantoin is an intermediate in the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids or proteins.[8] This reaction leads to the formation of a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs). The accumulation of AGEs is associated with the pathogenesis of diabetes, atherosclerosis, and neurodegenerative diseases. 5-Hydroxy-5-methylhydantoin can act as a scavenger of reactive carbonyl species, thereby potentially modulating the formation of more complex and harmful AGEs.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 5-Hydroxy-5-methylhydantoin are not extensively detailed in single, publicly available sources. The following represents a compilation of information from various sources.
Synthesis via Condensation (Conceptual Protocol)
Objective: To synthesize 5-Hydroxy-5-methylhydantoin from pyruvic acid and urea.
Materials:
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Pyruvic acid
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Urea
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Appropriate solvent (e.g., water or a suitable buffer)
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Reaction vessel with temperature control
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Stirring apparatus
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Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
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Prepare a solution of urea (e.g., 0.3 M) and pyruvic acid (e.g., 1 M) in the chosen solvent.
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Heat the reaction mixture to a controlled temperature (e.g., 56°C).
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Stir the reaction mixture for an extended period (e.g., 16 hours).
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
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Upon completion, cool the reaction mixture.
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Isolate the crude product. This may involve extraction, precipitation, or solvent evaporation.
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Purify the crude product using techniques such as column chromatography on silica gel or recrystallization to obtain pure 5-Hydroxy-5-methylhydantoin.
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Characterize the final product using NMR, IR, and MS to confirm its identity and purity.
HPLC Analysis (General Method)
Objective: To analyze the purity of a 5-Hydroxy-5-methylhydantoin sample.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (example):
-
A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The exact gradient program would need to be optimized.
Procedure:
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Prepare a standard solution of 5-Hydroxy-5-methylhydantoin of known concentration in a suitable solvent.
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Prepare the sample solution to be analyzed.
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Set up the HPLC system with the appropriate column and mobile phase.
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Equilibrate the column with the initial mobile phase conditions.
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Inject the standard and sample solutions.
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Monitor the elution profile at a suitable UV wavelength (to be determined by UV-Vis spectroscopy).
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Identify and quantify the 5-Hydroxy-5-methylhydantoin peak based on the retention time and peak area of the standard.
Conclusion
5-Hydroxy-5-methylhydantoin is a molecule with significant implications for both understanding disease pathology and developing novel therapeutic strategies. Its role as a DNA glycosylase inhibitor presents opportunities for the development of new anticancer drugs, while its involvement in the AGE pathway makes it a target of interest for mitigating the complications of diabetes and aging. This technical guide has summarized the current knowledge of its chemical structure, properties, and biological roles, providing a valuable resource for researchers and drug development professionals. Further research is warranted to fully elucidate its physicochemical properties and to develop detailed, validated protocols for its synthesis and analysis.
References
- 1. 5-Hydroxy-5-methylhydantoin | C4H6N2O3 | CID 3014609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. [PDF] 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases | Semantic Scholar [semanticscholar.org]
- 7. 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-5-methylhydantoin | High-Purity Research Chemical [benchchem.com]
